- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli, Journal of the American Chemical Society, 2011, 133(30), 11399-11401

Cas no 2140-48-9 (Coenzyme A, S-butanoate)

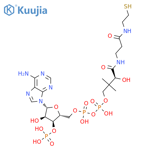

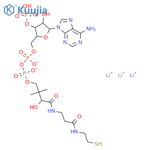

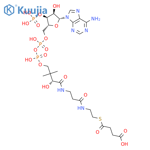

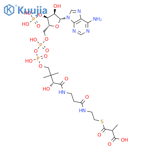

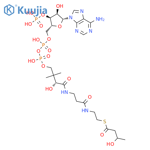

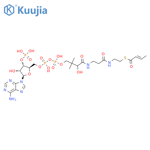

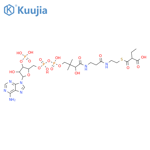

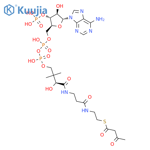

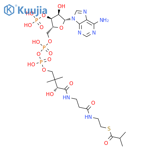

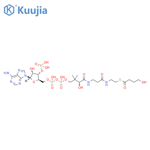

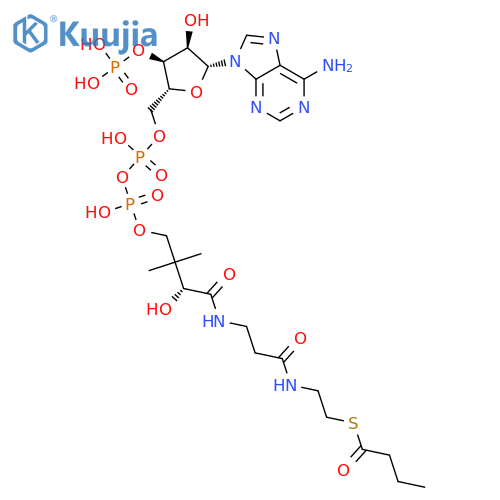

Coenzyme A, S-butanoate structure

Productnaam:Coenzyme A, S-butanoate

Coenzyme A, S-butanoate Chemische en fysische eigenschappen

Naam en identificatie

-

- Coenzyme A, S-butanoate

- [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosph

- [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid

- butanoyl-CoA

- Butyryl-CoA

- butyrylcoenzyme A

- S-butyryl-coenzyme-A

- n-Butyryl-CoA

- Butyryl coenzyme A

- Butyryl CoA

- Butanoyl-CoA

- Butanoyl coenzyme A

- Coenzyme A, S-butyrate (6CI,7CI,8CI)

- Butyryl Coenzyme A (sodium salt)

- C4:0-CoA

- 2140-48-9

- S-Butyryl-coenzym-A

- S-butanoyl-coenzyme A

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate

- ranosyl]-

- Coenzyme A, butyryl-

- butyryl-CoA; (Acyl-CoA); [M+H]+;

- 9H-purin-6-amine,9-[5-O-[hydroxy[[hydroxy[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[[2-[(1-oxobutyl)thio]ethyl]amino]propyl]amino]butyl]oxy]phosphinyl]oxy]phosphinyl]-3-O-phosphono-beta-D-ribofu

- DTXSID70943955

- S-butanoyl-CoA

- S-butyryl-coenzyme A

- butanoyl-coenzyme A

- 4:0-CoA

- LMFA07050292

- Butyryl CoA

- 'Butyryl Coenzyme A'

- Butyryl coenzyme A

- S-butyryl-CoA

- Butanoyl coenzyme A

- C00136

- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(butanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)

- BCO

- butyryl-coenzyme A

- SCHEMBL60439

- CHEBI:15517

- n-Butyryl-CoA

- S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} butanethioate (non-preferred name)

- S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda5,5lambda5-diphosphaheptadecan-17-yl} butanethioate

- NS00014819

- SCHEMBL4367366

- DTXSID70862839

- S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate

- Q42412398

- butyryl-coenzyme A(4-)

- butanoyl-coenzyme A(4-)

- butyryl-coenzyme A tetraanion

-

- Inchi: InChI=1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1

- InChI-sleutel: CRFNGMNYKDXRTN-CITAKDKDSA-N

- LACHT: CCCC(SCCNC(CCNC([C@@H](C(COP(OP(OC[C@H]1O[C@@H](N2C=NC3=C(N=CN=C23)N)[C@H](O)[C@@H]1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)=O)=O

Berekende eigenschappen

- Exacte massa: 901.13700

- Monoisotopische massa: 837.157073

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 9

- Aantal waterstofbondacceptatoren: 18

- Zware atoomtelling: 53

- Aantal draaibare bindingen: 22

- Complexiteit: 1410

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 5

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: _4.8

- Topologisch pooloppervlak: 389

Experimentele eigenschappen

- Dichtheid: 1.83

- Kookpunt: °Cat760mmHg

- Vlampunt: °C

- Brekindex: 1.7

- PSA: 455.28000

- LogboekP: 0.55420

Coenzyme A, S-butanoate Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5

2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5

Referentie

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Reactievoorwaarden

1.1R:Coenzyme II, C:93389-35-6

2.1C:9027-46-7

3.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3

4.1C:9027-13-8

5.1R:Coenzyme II, reduced, C:9027-88-7

2.1C:9027-46-7

3.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3

4.1C:9027-13-8

5.1R:Coenzyme II, reduced, C:9027-88-7

Referentie

- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Reactievoorwaarden

1.1C:116405-23-3

Referentie

- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Synthetic Routes 16

Reactievoorwaarden

1.1C:9027-13-8, S:H2O, 60°C, pH 7.5

2.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5

2.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5

Referentie

- A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe, Metabolic Engineering, 2015, 27, 101-106

Synthetic Routes 17

Reactievoorwaarden

1.1S:THF, 24 h, rt

2.1R:NaI, S:Me2CO, 24 h, rt

3.1R:NaOH, S:H2O, 24 h, rt, pH 9

3.2R:HCl, S:H2O, rt, pH 2

2.1R:NaI, S:Me2CO, 24 h, rt

3.1R:NaOH, S:H2O, 24 h, rt, pH 9

3.2R:HCl, S:H2O, rt, pH 2

Referentie

- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Synthetic Routes 18

Reactievoorwaarden

1.1R:NaI, S:Me2CO, 24 h, rt

2.1R:NaOH, S:H2O, 24 h, rt, pH 9

2.2R:HCl, S:H2O, rt, pH 2

2.1R:NaOH, S:H2O, 24 h, rt, pH 9

2.2R:HCl, S:H2O, rt, pH 2

Referentie

- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Synthetic Routes 19

Synthetic Routes 20

Synthetic Routes 21

Reactievoorwaarden

1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C

1.2R:HCO2H

1.2R:HCO2H

Referentie

- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

Synthetic Routes 22

Reactievoorwaarden

1.1C:9027-46-7, S:H2O, 60°C, pH 7.5

2.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5

3.1C:9027-13-8, S:H2O, 60°C, pH 7.5

4.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5

2.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5

3.1C:9027-13-8, S:H2O, 60°C, pH 7.5

4.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5

Referentie

- A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe, Metabolic Engineering, 2015, 27, 101-106

Synthetic Routes 23

Synthetic Routes 24

Synthetic Routes 25

Reactievoorwaarden

1.1R:NaOH, S:H2O, 24 h, rt, pH 9

1.2R:HCl, S:H2O, rt, pH 2

1.2R:HCl, S:H2O, rt, pH 2

Referentie

- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Synthetic Routes 26

Synthetic Routes 27

Reactievoorwaarden

1.1R:Coenzyme II, C:9001-60-9, C:9028-36-8

2.1C:9027-45-6

3.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2

4.1R:Coenzyme II, C:37211-61-3, C:9082-72-8

5.1C:116405-23-3

2.1C:9027-45-6

3.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2

4.1R:Coenzyme II, C:37211-61-3, C:9082-72-8

5.1C:116405-23-3

Referentie

- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Synthetic Routes 28

Reactievoorwaarden

1.1S:H2O, cooled, pH 8

1.2R:HCl, S:H2O, pH 5

1.2R:HCl, S:H2O, pH 5

Referentie

- Identification of 3-sulfinopropionyl coenzyme A (CoA) desulfinases within the acyl-CoA dehydrogenase superfamily, Journal of Bacteriology, 2014, 882-893, 13 pp.

Synthetic Routes 29

Reactievoorwaarden

1.1R:SOCl2, 3 h, reflux

2.1S:THF, 24 h, rt

3.1R:NaI, S:Me2CO, 24 h, rt

4.1R:NaOH, S:H2O, 24 h, rt, pH 9

4.2R:HCl, S:H2O, rt, pH 2

2.1S:THF, 24 h, rt

3.1R:NaI, S:Me2CO, 24 h, rt

4.1R:NaOH, S:H2O, 24 h, rt, pH 9

4.2R:HCl, S:H2O, rt, pH 2

Referentie

- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Coenzyme A, S-butanoate Raw materials

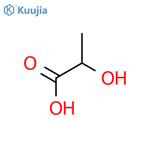

- Lactate

- Carbonate, hydrogen(8CI,9CI)

- 2-Naphthyl butyrate

- Crotonoyl-CoA

- Coenzyme A, S-(3-hydroxybutanoate)

- Butanoic acid, monoanhydride with methyl dihydrogen phosphate, sodium salt (1:1)

- 2-Oxo-3-methylbutanoic acid >90%

- trans-Hex-2-enoic acid

- 2-Nitrophenyl butyrate

- D(+)-Glucose

- Butanoic acid, anhydride with dimethyl phosphate

- Coenzyme A, S-(2-methylpropanoate)

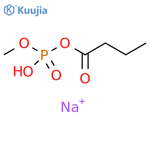

- Sodium butyrate

- Coenzyme A, S-(4-hydroxybutanoate)

- Coenzyme A

- Butanoic acid,2-hydroxy-2-methyl-3-oxo-

- Coenzyme A, S-acetate

- Dimethyl Phosphate Sodium Salt

- Coenzyme A Trilithium Salt

- Coenzyme A, S-(3-oxobutanoate)

- Pyruvic acid

Coenzyme A, S-butanoate Preparation Products

Coenzyme A, S-butanoate Gerelateerde literatuur

-

Ethan I. Lan,Soo Y. Ro,James C. Liao Energy Environ. Sci. 2013 6 2672

-

2. Biosynthesis of monensin. The intramolecular rearrangement of isobutyryl-CoA to n-butyryl-CoAKevin Reynolds,John A. Robinson J. Chem. Soc. Chem. Commun. 1985 1831

-

Xinyun Qiu,Xia Li,Zhe Wu,Feng Zhang,Ning Wang,Na Wu,Xi Yang,Yulan Liu RSC Adv. 2016 6 65995

-

Sandip B. Bankar,Shrikant A. Survase,Heikki Ojamo,Tom Granstr?m RSC Adv. 2013 3 24734

-

T. W. Goodwin,E. I. Mercer,T. A. Scott,F. S. Steven,G. R. Tristram Annu. Rep. Prog. Chem. 1961 58 353

2140-48-9 (Coenzyme A, S-butanoate) Gerelateerde producten

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 1264-52-4(Octanoyl Coenzyme A)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 85-61-0(Coenzyme A)

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 2137735-26-1(1-ethyl-4-methoxy-1H-pyrazolo3,4-dpyrimidin-6-amine)

- 1368980-46-4(1-1-(5-fluoro-2-methoxyphenyl)cyclopropylethan-1-one)

Aanbevolen leveranciers

Shanghai Xinsi New Materials Co., Ltd

Goudlid

CN Leverancier

Bulk

BIOOKE MICROELECTRONICS CO.,LTD

Goudlid

CN Leverancier

Reagentie

Suzhou Genelee Bio-Technology Co., Ltd.

Goudlid

CN Leverancier

Bulk